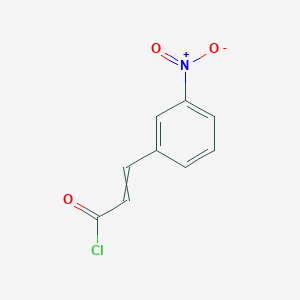

3-Nitrocinnamoyl chloride

Übersicht

Beschreibung

3-Nitrocinnamoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a nitro group (-NO2) attached to the cinnamoyl moiety

Vorbereitungsmethoden

3-Nitrocinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrocinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Nitrocinnamic acid+SOCl2→3-Nitro cinnamoyl chloride+SO2+HCl

Another method involves the use of oxalyl chloride (COCl)2 as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.

Analyse Chemischer Reaktionen

3-Nitrocinnamoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation: The compound can undergo oxidation reactions to form nitro derivatives with higher oxidation states.

Common reagents and conditions used in these reactions include bases like pyridine, solvents like dichloromethane (DCM), and catalysts like palladium.

Wissenschaftliche Forschungsanwendungen

3-Nitrocinnamoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Nitrocinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

3-Nitrocinnamoyl chloride can be compared with other cinnamoyl chlorides and nitro-substituted compounds:

Cinnamoyl Chloride: Lacks the nitro group, making it less reactive in certain redox reactions.

4-Nitrocinnamoyl Chloride: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Cinnamic Acid: The parent compound without the acyl chloride functionality, used in different synthetic applications.

The presence of the nitro group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel |

C9H6ClNO3 |

|---|---|

Molekulargewicht |

211.60 g/mol |

IUPAC-Name |

3-(3-nitrophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H |

InChI-Schlüssel |

ORIBWNWUGUWUKV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.